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Histone H4 Peptide Substrate (1-21) -

Histone H4 Peptide Substrate (1-21)

Catalog Number: EVT-1500111
CAS Number:
Molecular Formula:
Molecular Weight: 2091.5
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Histone H4 undergoes many modifications including acetylation, methylation, and phosphorylation that are important for regulation of gene transcription. Histone H4 peptide can be used as a target substrate for several of the histone modifying enzymes including lysine methyltransferases, arginine methyltransferases, acetyltransferases, and others.
Overview

Histone H4 Peptide Substrate (1-21) is a synthetic peptide that represents the first 21 amino acids of the histone H4 protein. This peptide serves as a substrate for various enzymes involved in histone modification, particularly acetylation and methylation. The peptide is crucial for studying epigenetic regulation, as it mimics the natural histone tail that interacts with chromatin-modifying enzymes.

Source

Histone H4 Peptide Substrate (1-21) is commercially available from various suppliers, including Anaspec, which provides it in a purified form suitable for research purposes. The peptide is synthesized to ensure high purity and biological activity, making it a valuable tool for biochemical assays and studies on histone modifications .

Classification

This peptide falls under the category of histone peptides and is specifically classified as a substrate for histone acetyltransferases and methyltransferases. It plays a significant role in epigenetic research, particularly in understanding how modifications of histones affect gene expression and chromatin structure.

Synthesis Analysis

Methods

The synthesis of Histone H4 Peptide Substrate (1-21) typically employs solid-phase peptide synthesis techniques, such as the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. This method allows for the stepwise addition of amino acids to a resin-bound growing peptide chain, ensuring high purity and yield.

Technical Details

The synthesis process involves:

  1. Resin Preparation: The resin is functionalized to allow for amino acid attachment.
  2. Fmoc Deprotection: The Fmoc group is removed using a base, exposing the amine group for the next amino acid coupling.
  3. Amino Acid Coupling: Each amino acid is coupled sequentially using coupling reagents like HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate).
  4. Cleavage and Purification: Once synthesized, the peptide is cleaved from the resin and purified using high-performance liquid chromatography.
Molecular Structure Analysis

Structure

The molecular structure of Histone H4 Peptide Substrate (1-21) consists of a linear sequence of amino acids that includes key lysine residues known for acetylation (Lys5, Lys8, Lys12, Lys16). These modifications are critical for its interaction with histone acetyltransferases, particularly p300/CBP.

Data

While specific molecular formulas and mass data may vary by supplier, typical characteristics include:

  • Molecular Weight: Approximately 2,300 Da
  • Amino Acid Sequence: The sequence includes essential lysine residues that serve as modification sites.
Chemical Reactions Analysis

Reactions

Histone H4 Peptide Substrate (1-21) participates in several chemical reactions:

  1. Acetylation: Catalyzed by histone acetyltransferases such as p300/CBP, which transfer acetyl groups from acetyl coenzyme A to specific lysine residues.
  2. Methylation: Methyltransferases can add methyl groups to lysine residues, affecting gene expression regulation.

Technical Details

The reactions typically involve:

  • Enzyme Concentration: Varying concentrations can influence the rate and extent of modification.
  • Reaction Conditions: Temperature, pH, and buffer composition are optimized for maximal enzyme activity.
Mechanism of Action

Process

The mechanism of action for histone modifications via Histone H4 Peptide Substrate (1-21) involves:

  1. Enzyme Binding: The substrate binds to the active site of the modifying enzyme.
  2. Modification Transfer: The enzyme catalyzes the transfer of acetyl or methyl groups to specific lysine residues on the peptide.
  3. Conformational Changes: These modifications lead to structural changes in chromatin that can either enhance or repress gene transcription.

Data

Studies have shown that specific lysine residues are preferentially modified based on their accessibility and the presence of other post-translational modifications on neighboring residues .

Physical and Chemical Properties Analysis

Physical Properties

Histone H4 Peptide Substrate (1-21) typically exhibits:

  • Appearance: White to off-white powder
  • Solubility: Soluble in water and common organic solvents like dimethyl sulfoxide.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under acidic conditions but may degrade under prolonged exposure to high temperatures or alkaline conditions.
  • Purity Levels: Commercial preparations often exceed 95% purity as determined by analytical techniques like mass spectrometry and high-performance liquid chromatography .
Applications

Histone H4 Peptide Substrate (1-21) has several scientific applications:

  • Epigenetic Research: Used to study mechanisms of gene regulation through histone modifications.
  • Drug Development: Assists in identifying potential inhibitors or activators of histone-modifying enzymes.
  • Biochemical Assays: Serves as a model substrate in assays designed to evaluate enzyme activity related to histone modification processes.

This peptide substrate plays a crucial role in advancing our understanding of epigenetics and its implications in health and disease.

Structural and Functional Characterization of Histone H4 Peptide (1-21)

Primary Sequence Analysis and Post-Translational Modification (PTM) Sites

The N-terminal 1–21 peptide of histone H4 (UniProt P62805) comprises the sequence SGRGKGGKGLGKGGAKRHRKV, characterized by a high density of basic residues (5 lysines, 2 arginines, and 1 histidine) that mediate electrostatic interactions with DNA and regulatory proteins [1] [4] [6]. This region contains four evolutionarily conserved lysine residues (Lys5, Lys8, Lys12, Lys16) that serve as primary acetylation sites, along with Arg3, a major methylation site regulated by PRMT1 and PRMT5 [3] [9]. The N-terminal serine undergoes co-translational Nα-acetylation, while Lys20 (outside this fragment) is a methylation site that influences tail dynamics [3].

Table 1: Major PTM Sites in Histone H4 (1-21)

ResiduePTM TypeCatalytic EnzymesFunctional Impact
Lys5Acetylationp300/CBP, HAT1Chromatin assembly; represses PRMT1 activity
Lys8Acetylationp300/CBP (preferred site)Enhances PRMT5 activity; transcriptional activation
Lys12AcetylationHAT1 (predeposition mark)Facilitates nuclear import of H3-H4
Lys16AcetylationMOF, p300/CBPChromatin decompaction; BRD4 binding
Arg3MethylationPRMT1 (asymmetric), PRMT5 (symmetric)Gene activation/repression crosstalk

Biochemical studies reveal hierarchical PTM patterns: Lys16 acetylation precedes other modifications, while Arg3 methylation exhibits reciprocal regulation with acetylation. For example, Lys5ac inhibits PRMT1-mediated Arg3me2a but enhances PRMT5-mediated Arg3me2s [9]. This site-specific crosstalk underscores the "histone code" paradigm where PTMs combinatorially regulate chromatin function [3] [9].

Structural Dynamics of the N-Terminal Tail in Chromatin Context

In solution, the H4 (1-21) peptide adopts heterogeneous conformations ranging from compact (C) to partially folded (P) and elongated (E) states, as demonstrated by tandem ion mobility spectrometry (FAIMS-TIMS) coupled with molecular dynamics simulations [2]. Key findings include:

  • Charge State Dependence: Low charge states (z = 6+–8+) exhibit compact conformations (CCS ≈ 1,470–1,679 Ų), while higher charges (z = 14+–17+) adopt elongated structures (CCS ≈ 3,220–3,470 Ų) due to electrostatic repulsion [2].
  • Solution Memory Effect: Gas-phase structures retain solution-like conformations, with native conditions (10 mM NH₄Ac) favoring compact states and denaturing conditions promoting extended forms [2].
  • Nucleosomal Interactions: In nucleosomes, the H4 tail forms a "fuzzy complex" with DNA, where paramagnetic relaxation enhancement (PRE) NMR data show transient contacts between H4 residues (e.g., Arg17, Arg19) and nucleosomal DNA. This dynamic binding permits simultaneous accessibility to modifying enzymes [7].

Secondary structure analysis indicates that hyperacetylation increases α-helix content at residues 16–19 (KRHR), facilitating DNA binding and internucleosomal interactions [9].

Role of Key Residues in Substrate Recognition

Specific residues within H4 (1-21) determine its recognition by histone-modifying enzymes:

Table 2: Key Residues and Their Roles in Substrate Recognition

ResidueInteracting EnzymesRecognition MechanismFunctional Consequence
Arg3PRMT1, PRMT5Electrostatic docking with enzyme active sitesPRMT1: Gene activation; PRMT5: Repression
Lys5p300/CBP, HAT1Hydrogen bonding with Glu64/Trp199 (HAT1)Predeposition acetylation; represses PRMT1
Lys8p300/CBPPreferred acetylation site due to flanking glycinesEnhances PRMT5 activity 2-fold
Lys12HAT1, RbAp46 chaperoneDocking with HAT1 central domainNew H4 acetylation pre-chromatin assembly
Lys16MOF, BRD4Acetylation neutralizes charge, weakening DNA bindingChromatin unfolding; transcriptional activation

Enzymatic kinetics reveal allosteric effects:

  • p300/CBP: Acetylates Lys8 3× faster than Lys16 due to Gly-Gly-Lys motifs enhancing backbone flexibility [4] [8].
  • HAT1: The ternary structure with H4 (PDB: 3R45) shows Lys12 buried in a canyon between HAT1 domains, with Glu64 and Trp199 governing specificity [8].
  • PRMT1/5: Lys5ac reduces PRMT1 activity by 70% but increases PRMT5 activity by 40%, demonstrating PTM-directed substrate partitioning [9].

Comparative Analysis of Free vs. Nucleosome-Integrated H4 (1-21) Conformations

The structural and functional properties of H4 (1-21) diverge significantly between free and nucleosome-incorporated states:

Conformational Dynamics

  • Free Peptide: Exhibits broad conformational plasticity in solution, with collision-induced unfolding (CIU) pathways showing reversible transitions between compact and extended states [2].
  • Nucleosome-Bound: NMR PRE data reveal transient anchoring to DNA near the H2A-H2B acidic patch, restricting mobility of residues 16–21 (K16–V21) [7].

PTM Accessibility

  • Acetylation: p300/CBP acetylates free H4 (1-21) 5× faster than nucleosomal H4 due to steric hindrance from nucleosomal DNA [4] [7].
  • Methylation: PRMT5 activity decreases 10-fold on nucleosomal substrates compared to free peptides, suggesting chromatin compaction limits enzyme access [9].

Table 3: Conformational and Functional Differences in Free vs. Nucleosomal H4 (1-21)

PropertyFree H4 (1-21)Nucleosomal H4 (1-21)
Dominant ConformationExtended (high charge) or compact (low charge)DNA-bound "fuzzy complex" with partial order
CCS Range (Ų)1,470 (z6+) to 3,470 (z17+) [2]Not resolvable; tethered to nucleosome core
Lys8 Acetylation Rate12.3 ± 0.8 min⁻¹ (p300) [4]2.1 ± 0.3 min⁻¹ (p300) [7]
Arg3 Methylation (PRMT5)100% substrate utilization [9]<10% substrate utilization [9]
Structural ProbeFAIMS-TIMS-MS [2]PRE-NMR [7]

Biological Implications

The free peptide serves as an optimized substrate for predeposition modifications (e.g., HAT1-mediated Lys5/Lys12 acetylation), while nucleosome-integrated H4 tail switches to roles in chromatin compaction and epigenetic crosstalk. This functional partitioning underscores the dual roles of H4 (1-21) in nuclear import of histones versus in situ regulation of DNA accessibility [3] [8].

Compound Names in Article:

  • Histone H4 Peptide (1-21)
  • Acetylated Histone H4 (1-21)
  • H4 (1-21)
  • H4R3me2a (Arg3 asymmetric dimethylation)
  • H4K16ac (Lys16 acetylation)

Properties

Product Name

Histone H4 Peptide Substrate (1-21)

Molecular Weight

2091.5

Synonyms

H4 Peptide

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